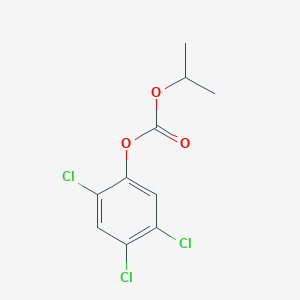
Propan-2-yl 2,4,5-trichlorophenyl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propan-2-yl 2,4,5-trichlorophenyl carbonate is a chemical compound with the molecular formula C10H9Cl3O3. It is known for its unique structure, which includes a carbonate ester functional group attached to a trichlorophenyl ring. This compound is used in various chemical and industrial applications due to its reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Propan-2-yl 2,4,5-trichlorophenyl carbonate can be synthesized through the reaction of 2,4,5-trichlorophenol with isopropyl chloroformate. The reaction typically occurs in the presence of a base such as pyridine or triethylamine, which acts as a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction is monitored to ensure complete conversion of the starting materials. The product is then purified through distillation or recrystallization to obtain a high-purity compound.
Analyse Des Réactions Chimiques
Types of Reactions
Propan-2-yl 2,4,5-trichlorophenyl carbonate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, the carbonate ester can hydrolyze to form 2,4,5-trichlorophenol and isopropanol.
Substitution: The trichlorophenyl ring can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Hydrolysis: Water or aqueous acid/base solutions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: 2,4,5-trichlorophenol and isopropanol.
Substitution: Various substituted phenyl carbonates depending on the nucleophile used.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents.
Applications De Recherche Scientifique
Propan-2-yl 2,4,5-trichlorophenyl carbonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other chemical compounds, particularly in the production of pharmaceuticals and agrochemicals.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the manufacture of polymers, coatings, and other materials due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of propan-2-yl 2,4,5-trichlorophenyl carbonate involves its interaction with various molecular targets. The carbonate ester group can undergo hydrolysis, releasing 2,4,5-trichlorophenol, which can interact with biological molecules. The trichlorophenyl ring can also participate in nucleophilic substitution reactions, leading to the formation of new compounds with different biological activities.
Comparaison Avec Des Composés Similaires
Propan-2-yl 2,4,5-trichlorophenyl carbonate can be compared with other similar compounds, such as:
Propan-2-yl 2,4,6-trichlorophenyl carbonate: Similar structure but with a different substitution pattern on the phenyl ring.
Propan-2-yl 3,4,5-trichlorophenyl carbonate: Another isomer with different chlorine atom positions.
Methyl 2,4,5-trichlorophenyl carbonate: Similar compound with a methyl group instead of an isopropyl group.
These compounds share similar reactivity and applications but differ in their specific chemical and physical properties, making each unique in its own right.
Propriétés
Numéro CAS |
5335-16-0 |
|---|---|
Formule moléculaire |
C10H9Cl3O3 |
Poids moléculaire |
283.5 g/mol |
Nom IUPAC |
propan-2-yl (2,4,5-trichlorophenyl) carbonate |
InChI |
InChI=1S/C10H9Cl3O3/c1-5(2)15-10(14)16-9-4-7(12)6(11)3-8(9)13/h3-5H,1-2H3 |
Clé InChI |
NVIRHLCJVYRKHH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC(=O)OC1=CC(=C(C=C1Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


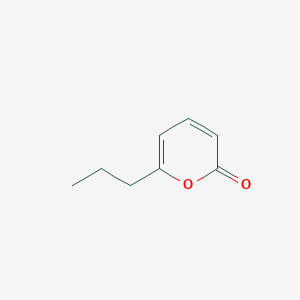
![N-[2-(2,4-dimethoxyphenyl)ethylidene]hydroxylamine](/img/structure/B14744836.png)
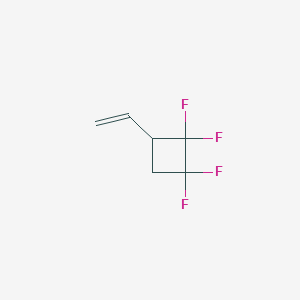
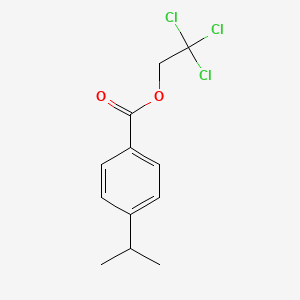

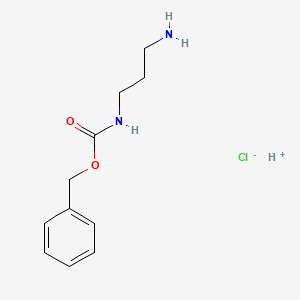
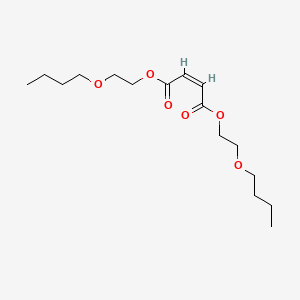
![1-[(7-Chloroquinolin-4-yl)amino]-3-(diethylamino)propan-2-ol](/img/structure/B14744878.png)
![5-[(Aminooxy)methyl]-2-bromophenyl dihydrogen phosphate](/img/structure/B14744891.png)

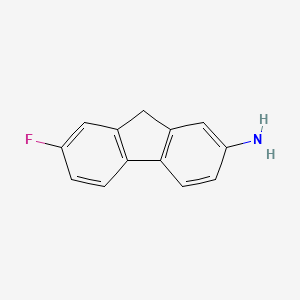
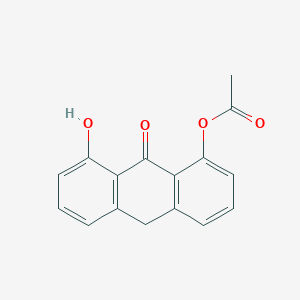
![Diethyl [2-(diethylamino)prop-1-en-1-yl]phosphonate](/img/structure/B14744917.png)

